3-Iododibenzofuran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

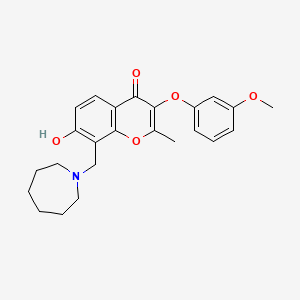

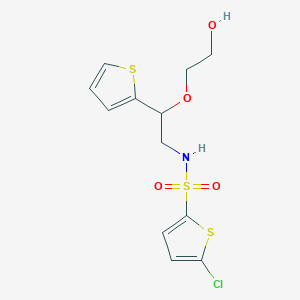

3-Iododibenzofuran is a chemical compound with the molecular formula C12H7IO. It is a solid substance with a yellow appearance . It is used for laboratory research purposes .

Synthesis Analysis

The synthesis of dibenzofurans, which includes 3-Iododibenzofuran, often involves creating the C–O bond of the furan ring. This process can be followed by the formation of dibenzofurans by cyclizing diarylether derivatives . Another method involves the intramolecular cyclization of ortho-diazonium salts of diaryl ethers to give dibenzofurans .

Molecular Structure Analysis

The molecular structure of 3-Iododibenzofuran can be analyzed using tools like MolView, which allows for the conversion of a molecule into a 3D model . Additionally, 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) has extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .

Physical And Chemical Properties Analysis

3-Iododibenzofuran is a solid substance with a yellow appearance . It has a molecular weight of 294.09 . The boiling point is predicted to be 366.6±15.0 °C . The density is predicted to be 1.809±0.06 g/cm3 .

Scientific Research Applications

Anti-Tumor Activity

3-Iododibenzofuran derivatives have been studied for their potential anti-tumor properties. These compounds can interfere with the growth and proliferation of cancer cells. For instance, certain benzofuran derivatives have shown effectiveness against specific types of cancer cells by inducing apoptosis or inhibiting cell cycle progression .

Antibacterial Applications

The antibacterial activity of benzofuran compounds is another significant area of research. These compounds have been tested against various bacterial strains and have shown promise in combating bacterial infections, particularly those resistant to conventional antibiotics .

Anti-Oxidative Effects

Benzofuran derivatives exhibit anti-oxidative properties, which are crucial in protecting cells from oxidative stress. This property is beneficial in preventing diseases related to oxidative damage, such as neurodegenerative disorders .

Anti-Viral Applications

Some benzofuran compounds have demonstrated anti-viral activities. For example, a novel macrocyclic benzofuran compound has shown activity against the hepatitis C virus and is expected to be an effective therapeutic drug for hepatitis C disease .

Synthesis of Complex Polycyclic Compounds

Benzofuran derivatives are used in the synthesis of complex polycyclic compounds. A unique free radical cyclization cascade method has been developed for constructing benzofuran rings, which is an excellent approach for synthesizing difficult-to-prepare polycyclic compounds .

Inhibitors of Phosphodiesterase 4B (PDE4B)

The synthesis of benzofuran-fused N-heterocycles has been achieved, which can act as potential inhibitors of PDE4B. This is significant because PDE4B inhibitors have therapeutic potential in treating various inflammatory and neurological disorders .

Mechanism of Action

Mode of Action

It’s possible that 3-Iododibenzofuran interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

Given the lack of specific target identification, it’s challenging to determine the exact pathways this compound influences .

Pharmacokinetics

Information about its bioavailability, metabolism, and excretion is currently unavailable .

Result of Action

Without knowledge of its specific targets and modes of action, it’s difficult to predict the exact molecular and cellular effects .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially influence its activity .

properties

IUPAC Name |

3-iododibenzofuran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7IO/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFYMIKRDGURNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iododibenzofuran | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[(Dimethylcarbamoyl)methoxy]phenyl}-2,2-difluoroacetic acid](/img/structure/B2589458.png)

![N'-[(1E)-(4-hydroxyphenyl)methylene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B2589462.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2589466.png)

![4-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2589467.png)

![N-[2-(cyclohexen-1-yl)ethyl]-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide](/img/structure/B2589468.png)

![N,N-dimethyl-6-[(phenylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine](/img/structure/B2589475.png)

![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2589476.png)